![molecular formula C18H14ClFN4O2S2 B11261009 4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11261009.png)
4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazolo-thiazole moiety, which is known for its diverse biological activities. The compound’s structure includes a 3-fluorophenyl group, a triazolo[3,2-b][1,3]thiazole ring, and a benzene-1-sulfonamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolo-thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
Molecular Formula |
C18H14ClFN4O2S2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14ClFN4O2S2/c19-13-4-6-16(7-5-13)28(25,26)21-9-8-15-11-27-18-22-17(23-24(15)18)12-2-1-3-14(20)10-12/h1-7,10-11,21H,8-9H2 |
InChI Key |
ATRNGWYHGZTUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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